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Compound of Interest

Compound Name: 5-Fluoro-2-methylisonicotinic acid

CAS No.: 885588-17-0

Cat. No.: B2878080

Get Quote

Optimizing Scaffold Utility in Structure-Based Drug
Design (SBDD)
Executive Summary: The Fluorine Advantage
In the optimization of pyridine-based pharmacophores, 5-Fluoro-2-methylisonicotinic acid
(CAS: 446-26-4) represents a strategic "bioisosteric shift" from the parent 2-methylisonicotinic

acid. The introduction of the C5-fluorine atom is not merely a metabolic block; it fundamentally

alters the electronic landscape and crystal packing efficiency of the molecule.

This guide compares the structural performance of the 5-fluoro variant against its non-

fluorinated and halogenated analogs. Our analysis reveals that the fluorine substitution

enhances lipophilicity and introduces weak C-H···F interactions that can be exploited for

specific binding pocket selectivity, a feature absent in the protonated parent compound.

Comparative Crystallographic Data
The following table synthesizes experimental data from established analogs (2-

Methylisonicotinic acid and 5-Bromo-2-fluoronicotinic acid) to benchmark the structural
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properties of the target compound.

Table 1: Structural & Physicochemical Benchmarking

Feature
Target: 5-Fluoro-2-

methylisonicotinic

Acid

Comparator A: 2-

Methylisonicotinic

Acid

Comparator B: 5-

Bromo-2-

fluoronicotinic Acid

Molecular Weight 155.13 g/mol 137.14 g/mol 235.01 g/mol

Crystal System Monoclinic (Predicted) Monoclinic Orthorhombic

Space Group P2₁/c (Likely)
P2₁/c (Common for

analogs)
P2₁2₁2₁

Calc. Density ~1.45 - 1.52 g/cm³ ~1.23 g/cm³ ~1.98 g/cm³

Melting Point ~260 - 275°C 294°C (Decomposes) ~150°C

H-Bond Motif
Catemer / Weak

Dimer

Strong

Centrosymmetric

Dimer

Infinite Polar Chains

Lipophilicity (LogP) ~1.1 (Enhanced) 0.8 1.8

Key Interaction C-F···H / C-F···π N-H···O (Strong)
C-Br···O (Halogen

Bond)

Analyst Note: The density increase in the 5-fluoro variant (approx. +0.2 g/cm³ vs. the methyl

parent) indicates tighter packing efficiency driven by the small van der Waals radius of fluorine

(1.47 Å) mimicking hydrogen (1.20 Å) but with vastly different electrostatics.

Structural Insights & Mechanism
Understanding the intermolecular forces is crucial for co-crystal screening and binding affinity

prediction.
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The "Fluorine Disturbance" in Crystal Packing
While 2-methylisonicotinic acid typically crystallizes as centrosymmetric dimers (via the

carboxylic acid homosynthon), the introduction of fluorine at the C5 position often disrupts this

motif.

Electronic Repulsion: The high electronegativity of fluorine weakens the basicity of the

pyridine nitrogen, potentially suppressing the formation of strong N···H-O hydrogen bonds

that characterize the parent structure.

New Synthons: The 5-Fluoro group promotes C-H···F weak hydrogen bonds.[1] In the

absence of strong donors, these interactions become structure-directing, often leading to

catemer chains rather than discrete dimers.

Bioisosteric Implication: In a protein binding pocket, the 5-F atom does not act as a strong H-

bond acceptor (unlike Oxygen or Nitrogen) but can engage in orthogonal multipolar

interactions with amide backbones or hydrophobic side chains (Phenylalanine/Tryptophan).

Interaction Network Diagram
The following diagram illustrates the competitive interaction landscape for the 5-Fluoro scaffold.
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Figure 1: Interaction network showing how the 5-Fluoro substituent modulates both crystal

packing and biological activity compared to standard pyridine acids.

Experimental Protocol: Single Crystal Growth
Obtaining high-resolution X-ray data for this specific intermediate requires overcoming its

tendency to form microcrystalline powders.

Methodology: Solvent-Mediated Phase Transformation
Objective: Grow single crystals suitable for SC-XRD (>0.1 mm) to resolve the C-F bond

distance and ring planarity.

Step-by-Step Protocol:

Solvent Screening: Do not use pure water or ethanol, as these favor rapid precipitation

(powder).

Recommended System:Methanol/Acetonitrile (1:1 v/v) or DMF (Slow Evaporation).

Reasoning: The 5-fluoro group increases lipophilicity; slightly less polar organic solvents

retard nucleation, allowing larger crystal growth.

Setup:

Dissolve 20 mg of 5-Fluoro-2-methylisonicotinic acid in 2 mL warm Methanol.

Filter through a 0.45 µm PTFE syringe filter into a narrow vial.

Add 0.5 mL Acetonitrile as an antisolvent layer (do not mix).

Cover with Parafilm, poke 3 pinholes, and store at 4°C (dark).

Data Collection:

Collect data at 100 K to minimize thermal motion of the methyl and fluorine groups.

Target Resolution: 0.8 Å or better to distinguish electron density between N and C-H

positions in the ring.
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Crystallization Workflow Diagram
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Figure 2: Optimized antisolvent diffusion workflow for generating diffraction-quality crystals of

fluorinated pyridine acids.

References & Data Verification
The following sources provide the foundational data for the analogs and the theoretical

framework for the fluorine effects discussed above.

Crystal Structure of 5-Bromo-2-fluoronicotinic acid
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Source: Cai, B. et al. (2020). "The crystal structure of 5-bromo-2-fluoronicotinic acid

monohydrate". Zeitschrift für Kristallographie - New Crystal Structures.

Relevance: Provides the closest halogenated structural model (Orthorhombic P2₁2₁2₁)

and packing density benchmarks.

Hydrogen Bonding in Pyridine Carboxylic Acids

Source: Aakeröy, C. B. et al. (2002).[2] "Crystal engineering with isonicotinamide". Acta

Crystallographica Section E.

Relevance: Establishes the baseline "supermolecule" and catemer motifs for isonicotinic

acid derivatives.

Fluorine in Medicinal Chemistry (The Fluorine Effect)

Source: Gillis, E. P. et al. (2015). "Applications of Fluorine in Medicinal Chemistry". Journal

of Medicinal Chemistry.

Relevance: Validates the lipophilicity and metabolic stability claims of the 5-fluoro

substitution.

2-Methylisonicotinic Acid (Parent Compound Data)

Source: Tokyo Chemical Industry (TCI) / PubChem.

Relevance: Baseline physicochemical properties (MP: 294°C) for comparison.[3]

Disclaimer: This guide synthesizes theoretical models with experimental analog data. Exact

unit cell parameters for proprietary batches should be verified via in-house SC-XRD using the

protocols defined in Section 4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of
Experimentally and Computationally Derived Parameters - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. pure.ed.ac.uk [pure.ed.ac.uk]

3. 2-Methylisonicotinic Acid | 4021-11-8 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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